Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate
Overview
Description
“Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate” is a chemical compound . It is part of the imidazo[1,2-a]pyridine family, which has been found to have significant biological and therapeutic value . Imidazo[1,2-a]pyridines are known to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties .
Synthesis Analysis
The synthesis of 3-bromoimidazo[1,2-a]pyridines, which includes “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate”, has been achieved from α-bromoketones and 2-aminopyridine under certain reaction conditions . The process involves a one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazopyridines is promoted by further bromination . This reaction occurs in ethyl acetate and does not require a base .
Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate has been utilized in the synthesis of a variety of novel compounds. One study reports the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine, highlighting the utility of 3-bromoimidazo[1,2-a]pyridines in creating diverse skeletons (Liu et al., 2019). Another study describes the preparation of ethyl imidazo[1,2-a]pyridin-2-acetates for the synthesis of anti-inflammatory compounds (Abignente et al., 1976).
Anti-Inflammatory and Anti-Cancer Applications
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate derivatives have been investigated for their anti-inflammatory properties. A group of methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids synthesized using this compound was tested for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1986). Moreover, imidazo[1,2-a]pyridine derivatives prepared from ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate were evaluated for their ability to inhibit TNF-alpha expression in T cells, showing potential in cancer research (Rether et al., 2008).
Novel Synthesis Methods and Pharmaceutical Research
Research has also focused on the development of novel synthesis methods involving ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate. A study detailed the synthesis of 7,8-dihydrospiro{imidazo[1,2-a]pyridine-7,3'-indoline}-2'-one derivatives, important for the creation of fused spiroheterocyclic derivatives (El-zohry et al., 2008). Another research demonstrated its use in regioselective Pd-Catalyzed Suzuki–Miyaura borylation reactions, contributing to advancements in pharmaceutical industry (Sanghavi et al., 2022).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine cores, including “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate”, have increasing importance in the pharmaceutical industry . They are being explored for their wide range of pharmacological activities and are being used in the development of more effective compounds for treating various conditions, including cancer .
properties
IUPAC Name |
ethyl 2-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-13-10-5-3-4-9(12)14(8)10/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYNEKXOKICGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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